molecular formula C13H11ClN2O2 B11955813 Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate CAS No. 6669-79-0

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Cat. No.: B11955813
CAS No.: 6669-79-0
M. Wt: 262.69 g/mol
InChI Key: FSQVPYCYDLWQNV-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring attached to a carbamate group, which is further linked to a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate typically involves the reaction of pyridin-3-ylmethanol with 3-chlorophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

Pyridin-3-ylmethanol+3-chlorophenyl isocyanatePyridin-3-ylmethyl N-(3-chlorophenyl)carbamate\text{Pyridin-3-ylmethanol} + \text{3-chlorophenyl isocyanate} \rightarrow \text{this compound} Pyridin-3-ylmethanol+3-chlorophenyl isocyanate→Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used .

Scientific Research Applications

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to the disruption of key biological pathways. For example, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl N-(3-chlorophenyl)carbamate
  • Pyridin-4-ylmethyl N-(3-chlorophenyl)carbamate
  • Pyridin-3-ylmethyl N-(4-chlorophenyl)carbamate

Uniqueness

Pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

6669-79-0

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C13H11ClN2O2/c14-11-4-1-5-12(7-11)16-13(17)18-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

FSQVPYCYDLWQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

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